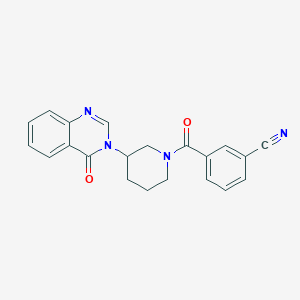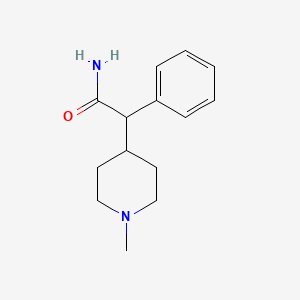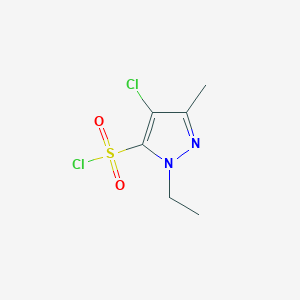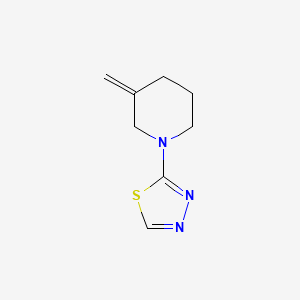
3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is known for its unique properties that make it suitable for studying various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Molecular Structure
- A study by Soldatenkov et al. (2012) explored the synthesis and molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives and related compounds, highlighting the chemical rearrangements and structural analysis of these compounds, which are chemically related to the specified compound, showcasing their potential for further scientific applications (Soldatenkov et al., 2012).
Chemical Reactions and Process Development
- Cann et al. (2012) described the selection of an enantioselective process for the preparation of a CGRP receptor inhibitor, detailing the synthesis of complex quinazoline derivatives on a multikilogram scale. This research provides insights into the chemical synthesis process development of quinazoline derivatives (Cann et al., 2012).
Heterocyclic Chemistry and Cycloaddition Reactions
- Stegmann et al. (1983) investigated spirocyclic 3-oxazolines through the 1,3-dipolar cycloaddition of benzonitrilio-2-propanide with 1,4-quinones, demonstrating the synthetic versatility and reactivity of compounds involving quinazoline or related heterocyclic systems (Stegmann et al., 1983).
Drug Discovery and Biological Activity
- Research by Odingo et al. (2014) on the 2,4-diaminoquinazoline series as anti-tubercular agents exemplifies the exploration of quinazoline derivatives for potential therapeutic uses. This study systematically evaluated the structure-activity relationships influencing the potency of these compounds against Mycobacterium tuberculosis (Odingo et al., 2014).
Antihypertensive Activity
- Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system as potential antihypertensive agents, testing their effects on spontaneously hypertensive rat models. This research underscores the medicinal chemistry applications of quinazoline derivatives (Takai et al., 1986).
properties
IUPAC Name |
3-[3-(4-oxoquinazolin-3-yl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c22-12-15-5-3-6-16(11-15)20(26)24-10-4-7-17(13-24)25-14-23-19-9-2-1-8-18(19)21(25)27/h1-3,5-6,8-9,11,14,17H,4,7,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXORUJNIVDGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)


![Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate](/img/structure/B2408483.png)

![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)



![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)

![Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2408496.png)
![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)